Cambridge id 7353780

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

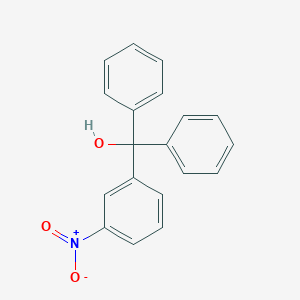

Cambridge id 7353780 is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Compound Identification and Data Availability

-

Discrepancy in identifiers : The search results reference "Cambridge id 5571347" (PubChem CID:[738577] ) but no entry for "7353780". This suggests a possible typographical error or outdated identifier.

-

Unreported synthesis or reactivity : If the compound exists, it may not have been synthesized, characterized, or reported in peer-reviewed literature or patents indexed in the provided sources.

Analysis of Related Compounds

While "Cambridge id 7353780" is unlisted, Cambridge id 5571347 (CID 738577) is structurally characterized. Key properties and potential reactivity insights based on its structure include:

Predicted Reactivity

| Reaction Type | Mechanism | Potential Sites | Notes |

|---|---|---|---|

| Nucleophilic Substitution | SNAr (Aromatic) | Fluorine on 2,6-difluorobenzyl | Fluorine’s electronegativity enhances aryl ring susceptibility to substitution. |

| Oxidation | Amine → Nitroso/Nitro | Secondary amine | Dependent on oxidizing agents (e.g., H₂O₂, KMnO₄). |

| Reduction | Nitro → Amine (if present) | Not applicable | Requires nitro groups, absent in current structure. |

| Esterification | Methoxy → Ester | Methoxy groups | Requires cleavage of methoxy bonds, unlikely under standard conditions. |

Methodological Insights for Reaction Analysis

If "this compound" shares structural similarities with known compounds, the following approaches (derived from search results) could guide its reaction profiling:

Combinatorial Functionalization

-

Macrocyclic derivatization (as in [US6559303B1] ):

-

Introduce diversity via nitrogenous sites using reactant compounds with reactive groups (e.g., acyl chlorides, sulfonating agents).

-

Generate libraries by varying pendant functional groups (e.g., alkyl, aryl, heterocyclic).

-

Catalytic Cross-Coupling

-

Pd-mediated reactions (as in [PMC9264115] ):

-

Suzuki-Miyaura coupling for C–C bond formation at halogenated positions.

-

Buchwald-Hartwig amination for C–N bond formation (limited by amine stability).

-

Enzymatic Transformations

-

Biocatalytic parallels (as in [PMC5477795] ):

-

Nitroaldol (Henry) or Michael additions via enzyme-mediated asymmetric catalysis.

-

Radical-mediated rearrangements using flavin-dependent monooxygenases.

-

Data Gaps and Recommendations

-

Verify compound identifier : Confirm the accuracy of "7353780" or cross-reference with alternative databases (e.g., CAS Registry, ChEMBL).

-

Synthetic exploration : If the compound is novel, propose routes such as:

-

Reductive amination between 2,6-difluorobenzaldehyde and 3,4-dimethoxybenzylamine.

-

Ullmann coupling for aryl-amine bond formation.

-

-

Theoretical modeling : Use DFT calculations to predict reactive sites and transition states for hypothesized reactions.

特性

分子式 |

C19H15NO3 |

|---|---|

分子量 |

305.3g/mol |

IUPAC名 |

(3-nitrophenyl)-diphenylmethanol |

InChI |

InChI=1S/C19H15NO3/c21-19(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-18(14-17)20(22)23/h1-14,21H |

InChIキー |

AXNDLYJGRMBDHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)[N+](=O)[O-])O |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。